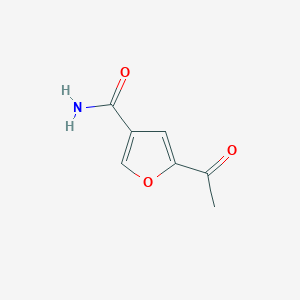

5-Acetylfuran-3-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-acetylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4(9)6-2-5(3-11-6)7(8)10/h2-3H,1H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPKHQPBFDIDJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CO1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Acetylated Furan Carboxamide Systems

Classical Approaches for Furan (B31954) Carboxamide Synthesis

Acyl Chloride-Amine Condensations

A fundamental and widely employed method for forming the amide bond in furan carboxamides is the condensation reaction between a furanoyl chloride and an amine. This reaction proceeds through a nucleophilic addition-elimination mechanism. acs.orgpharmaguideline.com

The process begins with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. pharmaguideline.com This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. pharmaguideline.com If ammonia (B1221849) is used, a primary amide (-CONH₂) is formed. If a primary amine is used, an N-substituted amide is the product. iust.ac.irnih.gov

A base, often an excess of the amine reactant itself or a non-nucleophilic base like pyridine (B92270), is typically added to neutralize the hydrogen chloride (HCl) byproduct that is formed. iust.ac.ir For instance, the synthesis of a simple furan-2-carboxamide would involve the reaction of furan-2-carbonyl chloride with an appropriate amine. chempedia.info This method is versatile but relies on the prior synthesis of the corresponding furanoyl chloride from the furan carboxylic acid, often using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). acs.org

Suzuki-Miyaura Cross-Coupling Strategies for Furan Systems

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and it has been extensively applied to the synthesis of substituted furan systems. researchgate.net This palladium-catalyzed reaction typically involves the coupling of a furan-containing organoboron compound (like a boronic acid or its ester) with an organic halide or triflate. researchgate.netresearchgate.net

This strategy is particularly useful for synthesizing complex aryl- or heteroaryl-substituted furans that would be difficult to assemble otherwise. For example, a furan ring bearing a boronic acid at one position and a precursor to the carboxamide group at another can be coupled with an aryl halide to build a more elaborate scaffold. stackexchange.com While furanboronic acids can be prone to instability and protodeboronation, the use of potassium furan-trifluoroborates has been shown to improve stability and coupling efficiency with a wide range of aryl halides. researchgate.net Efficient protocols have been developed for the coupling of both furan-2-yl and furan-3-ylboronic acids, even with challenging substrates like heteroaryl chlorides, often using aqueous solvents which aligns with green chemistry principles. google.com

Cyclization Reactions in Furan Carboxamide Formation

The formation of the furan ring itself is a key step, and various cyclization reactions are employed. One of the most classic methods is the Paal-Knorr furan synthesis , which involves the acid-catalyzed dehydration of a 1,4-dicarbonyl compound to form the furan core. researchgate.net

More modern cyclization strategies offer access to highly substituted furans under milder conditions. These include:

Gold-catalyzed cycloisomerization: Gold catalysts can efficiently promote the cyclization of substrates like allenones or enynes to form furans. quimicaorganica.org

Titanium-catalyzed cyclization: Masked 1,4-diketones, such as γ-methylthio-βγ-unsaturated ketones, can be cyclized using titanium tetrachloride (TiCl₄) to yield furan derivatives. researchgate.net

Cascade Reactions: Modular approaches, such as a palladium/copper co-catalyzed cascade involving propargyl alcohols, can produce trisubstituted furylboronic acid esters. These intermediates can then undergo a subsequent Suzuki coupling to introduce a fourth substituent, allowing for the construction of tetrasubstituted furans in a highly convergent manner. rsc.org

These cyclization methods create the furan ring, which can then be subjected to further functionalization, such as carboxylation and amidation, to yield the target furan carboxamide.

Advanced Strategies for Acetylated Furan Carboxamide Scaffolds

Advanced strategies focus on the direct and efficient introduction of the acetyl group onto a pre-formed furan carboxamide ring or on building the molecule from sustainable, non-petroleum-based starting materials.

Direct Acetylation and Halogenation Routes to Key Intermediates

Directly functionalizing the furan ring is a common strategy to install the required acetyl group.

Friedel-Crafts Acetylation: The introduction of an acetyl group onto an aromatic ring is classically achieved via the Friedel-Crafts acylation. However, the furan ring is sensitive to the strong Lewis acids (e.g., aluminum chloride, AlCl₃) typically used, which can lead to polymerization and low yields. researchgate.net Therefore, milder catalysts are required. Boron trifluoride (BF₃) and its complexes, such as BF₃-etherate, are often used as more suitable catalysts for the acylation of furans with acetic anhydride (B1165640) or acetyl chloride. researchgate.netresearchgate.net The reaction generally shows a strong preference for acylation at the 2-position (α-position) over the 3-position (β-position). researchgate.net For a substrate like furan-3-carboxamide, electrophilic substitution, including acylation, would be expected to occur at the 5-position, which is activated by the furan oxygen and is the most electronically favorable site for attack.

Halogenation as a Precursor to Functionalization: Halogenated furans are valuable intermediates. Direct halogenation of furan with chlorine or bromine can be vigorous and lead to polyhalogenated products. researchgate.net To achieve mono-halogenation, milder conditions are necessary, such as performing the reaction at low temperatures (-40 °C) or using reagents like N-bromosuccinimide (NBS) or dioxane dibromide. researchgate.netgoogle.com As with acylation, halogenation preferentially occurs at the α-positions. A 3-substituted furan can be halogenated at the 2- or 5-position. The resulting halofuran can then be converted into other functional groups. For instance, a 5-bromofuran-3-carboxamide (B2591824) could potentially be converted to 5-acetylfuran-3-carboxamide through various organometallic coupling reactions.

Biomass-Derived Precursors and Sustainable Synthesis Routes (e.g., N-Acetyl-D-glucosamine to 3-Acetamido-5-acetylfuran)

A highly promising and sustainable approach to acetylated furan amides involves the use of biomass-derived precursors. Chitin (B13524), the second most abundant biopolymer on Earth, is a key starting material. The monomer of chitin is N-acetyl-D-glucosamine (NAG), which can be converted into the valuable platform chemical 3-Acetamido-5-acetylfuran (B13792600) (3A5AF), an isomer of the target compound. researchgate.net

The conversion of NAG to 3A5AF is typically a dehydration reaction that has been extensively studied using various catalytic systems. researchgate.net Key findings from this research include:

Ionic Liquids (ILs): ILs have been shown to be effective solvents, with their acidity influencing the yield of 3A5AF. researchgate.net

Catalytic Additives: The addition of boric acid (B(OH)₃) or various metal chlorides (e.g., LiCl, CaCl₂) can significantly improve reaction yields and rates. researchgate.net For example, using LiCl as a catalyst in solvents like N-methyl-2-pyrrolidone (NMP) can achieve yields of around 60%. Another study achieved a 52.61% yield using an amino acid ionic liquid catalyst with the addition of CaCl₂.

Reaction Conditions: High yields can often be achieved rapidly. One method reported a 60% yield after just 3 minutes of microwave heating in the presence of boric acid. Another efficient process yielded 43.22% of 3A5AF in only 10 minutes using a glycine (B1666218) chloride ionic liquid catalyst.

This biomass conversion route represents a green and sustainable alternative to petrochemical-based syntheses for producing valuable nitrogen-containing furan derivatives.

The table below summarizes the yields of 3-Acetamido-5-acetylfuran (3A5AF) obtained from N-acetyl-D-glucosamine (NAG) under various catalytic conditions.

Table 1: Synthesis of 3-Acetamido-5-acetylfuran (3A5AF) from N-Acetyl-D-glucosamine (NAG)

| Catalyst/Solvent System | Additive | Temperature/Time | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Ionic Liquid | Boric Acid (B(OH)₃) | Microwave / 3 min | 60 | |

| [Bmim]Cl (Ionic Liquid) | Boric Acid (B(OH)₃) | - | - | |

| NMP or DMA | LiCl | - | ~60 | |

| Glycine Chloride IL | None | - / 10 min | 43.22 | |

| Glycine Chloride IL | CaCl₂ | - | 52.61 |

Dehydration Mechanisms and Pathways from N-Acetyl-D-glucosamine

The conversion of N-acetyl-D-glucosamine (NAG), the monomer unit of the abundant biopolymer chitin, into 3-acetamido-5-acetylfuran (3A5AF) is a key synthetic route. cancer.govmun.ca Chitin, found in crustacean shells and fungi, represents a significant source of renewable organic nitrogen, making its conversion to platform chemicals like 3A5AF an important goal in green chemistry. cancer.govmun.canih.gov The fundamental transformation from NAG to 3A5AF is a dehydration process, where NAG loses multiple water molecules to form the aromatic furan ring system. researchgate.netrawdatalibrary.net

Catalytic Systems for Biomass Conversion (e.g., Lewis Acids, Ionic Liquids, Solid Acid Catalysts)

The efficient conversion of N-acetyl-D-glucosamine to 3-acetamido-5-acetylfuran is highly dependent on the catalytic system employed. Various catalysts, including Lewis acids, ionic liquids, and other additives, have been investigated to optimize reaction yields and conditions.

One of the earliest efficient methods involved using boric acid (B(OH)₃) in conjunction with sodium chloride (NaCl) under microwave irradiation, achieving yields as high as 62%. researchgate.netnih.gov The presence of both boron and chloride was found to be crucial for the high efficiency of the reaction. researchgate.netnih.gov Subsequent research has explored a range of other catalysts. Lewis acids such as aluminum chloride (AlCl₃·6H₂O) have proven effective, enabling the reaction to proceed at lower temperatures (120 °C) with yields around 30%. researchgate.net

Ionic liquids (ILs) have been studied as both catalysts and solvents. cancer.govnih.gov For instance, amino acid ionic liquids, such as glycine chloride ionic liquid, can catalyze the reaction to produce 3A5AF in yields of 43-53% in as little as 10 minutes. cancer.govnih.gov These ILs offer the advantage of being recyclable, maintaining high activity over multiple cycles. cancer.govnih.gov Deep eutectic solvents (DESs) containing choline (B1196258) chloride and a boronic acid source have also been successfully used, demonstrating the versatility of tunable solvent-catalyst systems. researchgate.net

The table below summarizes various catalytic systems investigated for this conversion.

| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Boric acid (B(OH)₃) and NaCl | Dimethylacetamide (DMA) | 220 | 15 min | 62 | nih.gov |

| Glycine chloride ionic liquid and CaCl₂ | Ionic Liquid | Not specified | 10 min | 52.6 | cancer.govnih.gov |

| AlCl₃·6H₂O | N,N-dimethylformamide (DMF) | 120 | 30 min | 30 | researchgate.net |

| LiCl | N-methyl-2-pyrrolidone (NMP) | Not specified | Not specified | ~60 | researchgate.net |

| NH₄SCN and HCl | γ-Valerolactone (GVL) | 140 | 2 h | 75.3 | rawdatalibrary.net |

| Choline chloride/PEG-200/boronic acid (DES) | Deep Eutectic Solvent | Not specified | Not specified | Not specified | researchgate.net |

Solvent Optimization in Sustainable Synthetic Methodologies

In the pursuit of greener chemical processes, significant research has focused on alternative solvent systems. nih.gov Ionic liquids (ILs) and deep eutectic solvents (DESs) have been shown to be effective media for the conversion of NAG. cancer.govnih.govresearchgate.netnih.gov These solvents are noted for their low volatility, thermal stability, and designability. nih.gov Amino acid-based ionic liquids have been used to give high yields of 3A5AF in very short reaction times, and they can be recycled multiple times without significant loss of activity. cancer.govnih.gov Similarly, choline chloride-based DESs have been successfully used to promote the dehydration of NAG. researchgate.netresearchgate.net

More recently, the bio-based solvent γ-valerolactone (GVL) has been identified as a highly effective and non-toxic medium. rawdatalibrary.net In a system using GVL as the solvent with NH₄SCN and HCl as catalysts, an unprecedented yield of 75.3% was achieved under relatively mild conditions. rawdatalibrary.net The use of such green solvents is a critical step toward developing more environmentally benign biorefinery processes. rawdatalibrary.netnih.gov Biphasic systems, which can improve product yield by immediately extracting the desired furan to prevent degradation, have also been employed for general furan synthesis from biomass, though their specific application to 3A5AF is an area of ongoing research. nih.govnih.gov

Multi-Step Reaction Sequences for Complex Furan Carboxamide Derivatives

While 3-acetamido-5-acetylfuran (3A5AF) is a valuable platform chemical in its own right, its structure allows for further chemical modification to produce more complex furan carboxamide derivatives. These subsequent transformations expand the utility of biomass-derived 3A5AF into new materials and functional molecules.

A significant multi-step sequence involves the oxidation of the acetyl group of 3A5AF to a carboxylic acid, yielding 3-acetamido-5-carboxyfuran (3A5CF). oup.com This transformation is noteworthy because 3A5CF is an aromatic amino acid that can serve as a monomer for the production of novel nitrogen-containing polymers, such as furan-based polyamides. oup.com These polymers are of interest for potentially high-performance properties. oup.com However, the oxidation of the acetyl group in 3A5AF to a carboxylic acid has proven to be challenging under typical oxidation conditions that are effective for analogous benzene (B151609) derivatives. oup.com For instance, Baeyer-Villiger oxidation, a common method for converting ketones to esters, was investigated but did not yield the desired product efficiently. oup.com

General synthetic strategies for creating complex furan carboxamides often involve the reaction of a furan-carboxylic acid with an appropriate amine. researchgate.netnih.gov This typically requires activating the carboxylic acid, for example, by converting it to an acid chloride with a reagent like thionyl chloride (SOCl₂), followed by condensation with an amine in the presence of a base. researchgate.netnih.gov These methods can be applied to furan-based starting materials to synthesize a wide array of derivatives with varied functional groups for applications in medicinal chemistry and materials science. researchgate.netnih.gov

Chemical Reactivity and Mechanistic Investigations of Acetylated Furan Carboxamide Structures

Reactions of the Amide Functionality

The amide group in 5-acetylfuran-3-carboxamide is a robust functional group, generally less reactive than other carboxylic acid derivatives due to resonance stabilization. youtube.comkhanacademy.org However, it can undergo specific transformations under forcing conditions or through activation.

Hydrolysis Pathways of the Carboxamide/Acetamide Group

Hydrolysis of an amide bond cleaves it to yield a carboxylic acid and an amine (or ammonia). libretexts.org This transformation is typically slow but can be catalyzed by either acid or base, usually requiring heat. khanacademy.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the amide's carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.comlibretexts.org A subsequent proton transfer to the nitrogen atom makes the amino group a better leaving group (as ammonia (B1221849) or an ammonium (B1175870) ion). libretexts.org The reaction is driven to completion because the resulting amine is protonated by the acidic medium to form a non-nucleophilic ammonium salt. libretexts.orgchemguide.co.uk For 5-acetylfuran-3-carboxamide, acid hydrolysis would yield 5-acetylfuran-3-carboxylic acid and ammonium ions. chemguide.co.uk

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521) and heat, the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. chemguide.co.ukchemistrysteps.com This process is less favorable than acid-catalyzed hydrolysis because the resulting amide anion (R-NH⁻) is a very poor leaving group. chemistrysteps.com However, the reaction can be forced to proceed, typically with an excess of base and heat. chemistrysteps.com The final step is an irreversible acid-base reaction where the newly formed carboxylic acid is deprotonated by the strong base to form a carboxylate salt, which drives the equilibrium forward. youtube.comlibretexts.org Heating 5-acetylfuran-3-carboxamide with sodium hydroxide solution would produce ammonia gas and the sodium salt of 5-acetylfuran-3-carboxylic acid. chemguide.co.uk

| Hydrolysis Type | Reagents | Key Mechanistic Steps | Products |

| Acid-Catalyzed | Dilute Acid (e.g., HCl), Heat | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer to nitrogen. 4. Elimination of ammonia as leaving group. | 5-Acetylfuran-3-carboxylic acid, Ammonium salt |

| Base-Catalyzed | Strong Base (e.g., NaOH), Heat | 1. Nucleophilic attack by hydroxide. 2. Elimination of amide anion (unfavorable). 3. Irreversible deprotonation of the carboxylic acid. | Salt of 5-acetylfuran-3-carboxylic acid, Ammonia |

Condensation Reactions Involving the Amide Moiety

While condensation of a carboxylic acid and an amine is the primary method for forming amides, the amide group itself, particularly a primary or secondary amide, can participate in further condensation reactions. solubilityofthings.comlibretexts.org The nitrogen atom of the carboxamide in 5-acetylfuran-3-carboxamide is nucleophilic and can react with various electrophiles, a process often referred to as N-alkylation or N-acylation.

N-Acylation: The amide can be acylated by reacting with highly reactive acylating agents like acyl chlorides. This reaction typically requires a base to deprotonate the amide nitrogen, increasing its nucleophilicity. The result is the formation of an imide, where the nitrogen is bonded to two carbonyl groups. researchgate.net

N-Alkylation: The reaction of the amide with alkyl halides can lead to N-alkylated products. This transformation can be challenging and may require strong bases or specialized catalysts. Boron-catalyzed N-alkylation using carboxylic acids as the alkylating agent has been developed as a transition-metal-free method. researchgate.net Another approach involves the use of a photocatalyst in conjunction with a copper/diamine complex to achieve enantioselective N-alkylation with alkyl electrophiles. researchgate.net These methods could potentially be applied to synthesize N-substituted derivatives of 5-acetylfuran-3-carboxamide.

Transformations of the Acetyl Group

The acetyl group provides a reactive carbonyl center and acidic α-protons, enabling a variety of chemical transformations distinct from the amide functionality.

Reduction Reactions of the Carbonyl Center

The carbonyl of the acetyl group can be selectively reduced to a secondary alcohol. The choice of reducing agent is critical to avoid the reduction of the less reactive carboxamide group or the furan (B31954) ring.

Selective Hydride Reduction: Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent capable of reducing ketones to alcohols. nih.gov It is generally chemoselective for carbonyls over amides. The reduction of furan derivatives with NaBH₄ can sometimes lead to side products, but it has been used successfully to reduce α,β-unsaturated dicarbonyls within furan structures. nih.govrsc.org The use of NaBH₄ in a solvent like methanol (B129727) or ethanol (B145695) would be expected to convert the acetyl group of 5-acetylfuran-3-carboxamide into a 1-hydroxyethyl group. nih.govgoogle.com More specialized reagents like ammonia borane (B79455) (AB) in water have shown high chemoselectivity for reducing aldehydes and ketones to alcohols while being compatible with base-labile groups like acetyl and ester functions. rsc.org

In contrast, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both the acetyl group and the carboxamide group (to an amine), demonstrating the importance of reagent selection for functional group selectivity. libretexts.orgnih.gov

| Reducing Agent | Target Functional Group | Expected Product from 5-Acetylfuran-3-carboxamide |

| Sodium Borohydride (NaBH₄) | Ketone | N-(5-(1-hydroxyethyl)furan-3-yl)acetamide |

| Ammonia Borane (AB) | Ketone | N-(5-(1-hydroxyethyl)furan-3-yl)acetamide |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Amide | 5-(1-hydroxyethyl)-N-ethylfuran-3-amine |

Acylation Reactions for Further Functionalization

The acetyl group possesses acidic α-hydrogens that can be removed by a base to form an enolate. This enolate is a potent nucleophile that can be used for further functionalization, such as acylation to form a β-dicarbonyl compound. umb.edu

The process involves treating 5-acetylfuran-3-carboxamide with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) to generate the enolate by deprotonating the methyl group. This enolate can then react with an acylating agent, such as an acyl chloride or an ester, in a nucleophilic acyl substitution. umb.edu This sequence introduces a second carbonyl group, yielding a 1,3-diketone derivative. These β-dicarbonyl compounds are versatile synthetic intermediates. nih.govyoutube.com

Oxidation Pathways and Functional Group Selectivity

The oxidation of acetylated furan carboxamides presents a significant challenge in functional group selectivity. The furan ring itself is an electron-rich heterocycle susceptible to oxidation, often leading to ring-opening or rearrangement reactions. thieme-connect.comyoutube.comnih.gov The selective oxidation of the acetyl group to a carboxylic acid, without affecting the furan ring or the amide, is particularly difficult.

Recent studies on the positional isomer 3-acetamido-5-acetylfuran (B13792600) (3A5AF) highlight these challenges. oup.com The conversion of 3A5AF to the corresponding carboxylic acid (3-acetamido-5-carboxyfuran) proved to be difficult under typical oxidation conditions that are effective for other aromatic acetyl groups. oup.com

Baeyer-Villiger Oxidation: This reaction typically converts ketones into esters using peroxyacids. wikipedia.orgpurechemistry.org An attempt to use a Sn-beta catalyst with H₂O₂ for the Baeyer-Villiger oxidation of 3A5AF resulted in only a trace amount of the desired acetate (B1210297) product (1% yield), with the majority of the starting material undergoing decomposition or side reactions, possibly epoxidation on the furan ring. oup.comorganic-chemistry.org The regioselectivity of the Baeyer-Villiger reaction depends on the migratory aptitude of the groups attached to the carbonyl, with groups that can better stabilize a positive charge migrating preferentially. organic-chemistry.org

Autoxidation: Radical-based autoxidation using a manganese promoter in the presence of oxygen also failed to produce the desired carboxylic acid from 3A5AF. Instead, adducts with oxygen were observed, suggesting that the furan ring itself is a target for radical addition. oup.com

These findings suggest that the electron-donating nature of the acetamido group and the furan oxygen make the ring system highly reactive and prone to oxidation, complicating the selective transformation of the acetyl group. oup.com Any successful oxidation of the acetyl group in 5-acetylfuran-3-carboxamide would require careful selection of chemoselective reagents that can differentiate between the acetyl group and the highly sensitive furan ring. nih.govorganic-chemistry.org

| Oxidation Method | Reagents | Observation on 3-acetamido-5-acetylfuran (Isomer) | Selectivity Challenge |

| Baeyer-Villiger | Sn-beta catalyst, H₂O₂ | 30% conversion, but no desired product; trace acetate (1% yield) and side reactions. oup.com | Furan ring is susceptible to epoxidation or degradation under oxidative conditions. |

| Autoxidation | Mn(OAc)₂, O₂ | No desired carboxylic acid produced; formation of O₂ adducts. oup.com | Furan ring facilitates radical addition, preventing selective oxidation of the acetyl group. |

Reactivity of the Furan Ring System

The furan ring in 5-acetylfuran-3-carboxamide and its derivatives, such as 3-acetamido-5-acetylfuran (3A5AF), exhibits a unique reactivity profile shaped by the interplay of its inherent aromatic character and the electronic effects of its substituents. The acetyl group at the 5-position acts as an electron-withdrawing group, while the carboxamide or acetamido group at the 3-position can donate electrons through resonance. This substitution pattern governs the ring's participation in various chemical transformations.

The Diels-Alder reaction, a cornerstone of organic synthesis for constructing six-membered rings, is a viable pathway for functionalizing the furan core. Furan itself can act as a diene in [4+2] cycloadditions, although its aromaticity can lead to reversible reactions. In the case of substituted furans like 3-acetamido-5-acetylfuran (3A5AF), which is structurally related to 5-acetylfuran-3-carboxamide, the reaction is significantly influenced by the electronic nature of the substituents.

Research has demonstrated the successful use of the chitin-derived 3A5AF as a diene in Diels-Alder reactions. chemrxiv.org The presence of the 3-acetamido group was found to enhance the kinetics of the cycloaddition, enabling the formation of 7-oxanorbornene (7-ONB) products at a relatively mild temperature of 50 ºC. chemrxiv.org This activating effect is crucial, as the furan ring's participation in such reactions can be challenging, especially with electron-poor furans. chemrxiv.org

The stereochemical outcome of Diels-Alder reactions involving furans is often temperature-dependent. For instance, reactions of 2,5-dimethylfuran (B142691) with maleimides can yield the exo adduct at elevated temperatures (e.g., 80 °C), while the endo adduct can be formed at room temperature. nih.gov The distinction between these isomers is typically made by analyzing the chemical shifts of the bridgehead protons in ¹H NMR spectroscopy. nih.gov For 3A5AF, fine-tuning the reaction conditions was also shown to allow for the partial hydrolysis of the enamide to hemi-acylaminals, which helps to prevent the retro-Diels-Alder process. chemrxiv.org

| Furan Diene | Dienophile | Key Finding | Reference |

|---|---|---|---|

| 3-Acetamido-5-acetylfuran (3A5AF) | Not specified | The 3-acetamido group accelerates the Diels-Alder reaction, allowing for the formation of 7-oxanorbornenes at 50 ºC. | chemrxiv.org |

| 2,5-Dimethylfuran | N-arylmaleimide | Forms an exo adduct at 80 °C and an endo adduct at room temperature. | nih.gov |

The furan nucleus of 3-acetamido-5-acetylfuran (3A5AF) displays a characteristic high reactivity towards radical species. oup.com This reactivity is a critical factor in its behavior under oxidation conditions, where radical mechanisms are often at play. oup.com The low aromaticity of the furan ring, compared to a benzene (B151609) ring, makes it more susceptible to addition reactions. oup.com

Studies involving density functional theory (DFT) calculations have shown that radical addition to the furan ring of 3A5AF is energetically favorable. oup.com Specifically, the addition of a hydroperoxyl radical (·OOH), a key species in autoxidation, is significantly more favorable at the C4 position (the 'd' position adjacent to the acetamido group) of 3A5AF compared to other related aromatic compounds. oup.com The acetamido group plays a crucial role by stabilizing the resulting radical adduct through electron donation and orbital overlap. oup.com This high reactivity of the furan ring towards radicals leads to side reactions that can prevent desired transformations, such as the oxidation of the acetyl group. oup.com

The activation energy (Ea) for this radical addition is notably low for 3A5AF, further highlighting the ring's susceptibility. oup.com This inherent reactivity presents a challenge for selective chemical conversions. oup.com

| Compound | Radical Addition Energy (·OOH at position d) | Activation Energy (Ea) for ·OOH Addition | Reference |

|---|---|---|---|

| 3-Acetamido-5-acetylfuran (3A5AF) | -39 kJ mol⁻¹ | 24 kJ mol⁻¹ | oup.com |

| Acetylfuran | -13 kJ mol⁻¹ | 42 kJ mol⁻¹ | oup.com |

The substitution pattern of 5-acetylfuran-3-carboxamide is expected to direct incoming reagents based on the electronic properties of the existing groups. The furan ring is generally more reactive than benzene towards electrophilic substitution. derpharmachemica.com The 3-carboxamide group (or 3-acetamido group) is an ortho-, para- director (directing to the 2- and 4-positions), while the 5-acetyl group is a meta-director (directing to the 3-position). Given their positions, the C4 position is activated by the amide group, making it the most likely site for electrophilic attack.

Conversely, nucleophilic aromatic substitution on an unsubstituted furan ring is generally difficult because of the ring's electron-rich nature and its inability to effectively stabilize the intermediate Meisenheimer-like complex. quimicaorganica.org However, the presence of strong electron-withdrawing groups is essential to facilitate such reactions. quimicaorganica.org In 5-acetylfuran-3-carboxamide, the 5-acetyl group is electron-withdrawing, but may not be sufficient on its own to enable substitution. More potent activating groups, such as a nitro group, are often required. quimicaorganica.orgchempap.org For instance, nucleophilic substitution reactions have been successfully performed on 5-nitro-2-acetylfuran, where the nitro group acts as the leaving group and is displaced by various nucleophiles. chempap.org This suggests that for 5-acetylfuran-3-carboxamide, nucleophilic attack directly on the ring is unlikely unless a suitable leaving group is present at an activated position.

Intermediates and Reaction Pathway Elucidation

Understanding the intermediates and reaction pathways is key to controlling the chemical transformations of 5-acetylfuran-3-carboxamide. In radical reactions, the stability of the intermediate radical adduct is a determining factor in the reaction's course. For 3-acetamido-5-acetylfuran (3A5AF), the formation of a stable radical adduct at the C4 position of the furan ring is a crucial step that diverts the reaction away from the oxidation of the acetyl group. oup.com This intermediate is stabilized by resonance and by orbital overlap with the nitrogen lone pair of the acetamido group. oup.com

In photochemical reactions, furan carboxamides can participate in degradation pathways involving reactive intermediates like singlet oxygen (¹O₂) and triplet chromophoric dissolved organic matter (³CDOM*). nih.gov Elucidating the precise mechanism can be complex due to the interconnected nature of these reactive species. nih.gov While the extent of singlet oxygen-induced degradation can often be predicted, predicting triplet-induced reactivity is more challenging due to the presence of competing repair mechanisms. nih.gov

For nucleophilic substitution reactions on furanosyl acetals, reaction profiles can proceed through different pathways depending on the nucleophile and the substrate. researchgate.net Pathways can involve direct attack on a cis-dioxolenium ion intermediate or a ring-opening to form a more "open" oxocarbenium ion, which then reacts with the nucleophile. researchgate.net The relative energy barriers of these competing pathways determine the stereoselectivity of the final product. researchgate.net While not directly studying 5-acetylfuran-3-carboxamide, these investigations highlight the importance of identifying and characterizing transient intermediates to understand and predict reaction outcomes.

Derivatization and Functionalization Strategies for Acetylated Furan Carboxamide Derivatives

Strategies for Structural Diversification via Acetyl and Amide Groups

The acetyl and amide groups are primary sites for chemical reactions, allowing for a wide range of structural modifications. The reactivity of these groups can be harnessed to introduce new functionalities and build molecular complexity.

The acetyl group's carbonyl moiety can undergo various transformations. For instance, reduction of the ketone can yield a secondary alcohol, introducing a new chiral center and a hydroxyl group capable of further functionalization, such as etherification or esterification. The α-protons of the acetyl group are acidic and can participate in base-catalyzed reactions like aldol (B89426) condensations to form larger carbon skeletons.

The amide group is also a versatile handle for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which then serves as a key intermediate. This acid can be re-functionalized into a variety of other groups, including esters, or converted back into different amides through coupling with a diverse range of amines (transamidation). mdpi.com This strategy allows for the systematic exploration of the chemical space around the carboxamide position. For example, reacting the precursor carboxylic acid with various anilines can generate a library of N-aryl carboxamides. nih.gov

| Functional Group | Reaction Type | Potential Outcome |

| Acetyl Group | Reduction | Secondary Alcohol |

| Acetyl Group | Condensation | Elongated Carbon Chain |

| Amide Group | Hydrolysis | Carboxylic Acid |

| Amide Group | Transamidation | Diverse N-substituted Amides |

Introduction of Heterocyclic and Aryl Moieties onto the Furan (B31954) Scaffold

Attaching new heterocyclic and aryl rings to the central furan scaffold is a powerful strategy for creating structurally diverse derivatives. This is often achieved through modern cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds.

One prominent method is the Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction can couple a halogenated furan precursor with an aryl or heteroaryl boronic acid, effectively installing a new ring system onto the furan core. researchgate.net This technique has been successfully used to synthesize N-(4-arylphenyl)furan-2-carboxamide analogues. researchgate.net

Another advanced technique is direct C-H arylation. mdpi.com This method avoids the pre-functionalization (e.g., halogenation) of the furan ring and instead directly activates a C-H bond for coupling with an aryl halide. This approach has been used to prepare C3-arylated benzofuran-2-carboxamide (B1298429) derivatives, demonstrating a modular route to a diverse set of products from a simple precursor. mdpi.com

Furthermore, new heterocyclic systems can be constructed from the existing functional groups. For example, furan-based oxazolone (B7731731) intermediates can react with reagents like phenyl hydrazine (B178648) to form entirely new, fused or appended heterocyclic rings, such as a 1,2,4-triazinone. nih.gov This demonstrates how the furan core can act as a template for building more complex heterocyclic structures. nih.govnih.gov

| Reaction | Catalyst/Reagent | Description | Example Application |

| Suzuki-Miyaura Coupling | Palladium Catalyst | Couples a halo-furan with a boronic acid to form a C-C bond. researchgate.net | Synthesis of N-(4-arylphenyl)furan-2-carboxamides. researchgate.net |

| C-H Arylation | Palladium Catalyst | Directly couples an aryl halide to a C-H bond on the furan ring. mdpi.com | Synthesis of C3-arylated benzofuran (B130515) derivatives. mdpi.com |

| Heterocycle Synthesis | Phenyl Hydrazine | Reaction with a furan-oxazolone intermediate to form a triazinone ring. nih.gov | Formation of 3-(3,4-Dimethoxyphenyl)-5-(furan-2-ylmethylene)-2-phenyl-2,5-dihydro-1,2,4-triazin-6(1H)-one. nih.gov |

Post-Synthetic Modification Approaches

Post-synthetic modification refers to the chemical transformation of a fully assembled molecule, allowing for late-stage diversification. This approach is highly efficient for creating libraries of related compounds from a common advanced intermediate.

One of the classic reactions of the furan ring itself is the Diels-Alder reaction. The furan can act as a diene, reacting with a suitable dienophile (such as a maleimide) to form a bicyclic adduct. mdpi.com This reaction fundamentally changes the core structure, introducing significant three-dimensionality and new functional handles for further derivatization. mdpi.com

Computational and Theoretical Chemistry in Acetylated Furan Carboxamide Research

Electronic Structure Analysis and Molecular Descriptors

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods provide a means to analyze this structure and derive various molecular descriptors that quantify its properties.

HOMO-LUMO Gap

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The HOMO-LUMO gap, the difference in energy between these two orbitals, is a key indicator of chemical reactivity and stability.

Density Functional Theory (DFT) studies have been employed to calculate the HOMO-LUMO gap for 3-acetamido-5-acetylfuran (B13792600) (3A5AF) and related furan (B31954) derivatives. For instance, in a study of the Diels-Alder reaction, the HOMO-LUMO gap for the 3A5AF/maleimide pair was found to be 5.86 eV. rsc.org This was significantly lower than the gaps for acetylfuran (AF)/maleimide (6.35 eV) and 5-hydroxymethylfurfural (B1680220) (HMF)/maleimide (6.32 eV), suggesting a higher reactivity for 3A5AF in this type of reaction. rsc.org The approximately 0.5 eV decrease in the HOMO-LUMO gap for 3A5AF compared to AF highlights the activating effect of the acetamido group. rsc.org

| Compound/Pair | HOMO-LUMO Gap (eV) |

| 3A5AF/maleimide | 5.86 |

| Acetylfuran/maleimide | 6.35 |

| HMF/maleimide | 6.32 |

This table presents the calculated HOMO-LUMO gaps for 3A5AF and related compounds in the context of a Diels-Alder reaction with maleimide. The smaller gap for the 3A5AF/maleimide pair indicates a greater propensity for reaction.

Electrostatic Potential and Atomic Charges

DFT calculations have been used to determine the electron spin density on specific atoms within the 3A5AF molecule during radical reactions. oup.com In one study, a natural bond orbital (NBO) analysis revealed an electron spin density of 0.048 on the nitrogen atom of the acetamido group in a radical adduct, indicating its involvement in stabilizing the radical. oup.com This type of analysis provides a quantitative measure of charge distribution at the atomic level, which is a key component of understanding a molecule's electrostatic properties and reactivity.

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

DFT is a powerful computational method for investigating the mechanisms of chemical reactions. It allows for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, providing a detailed picture of how a reaction proceeds.

Transition State Characterization and Activation Energy Calculations

The characterization of transition states and the calculation of their corresponding activation energies are central to understanding reaction kinetics. DFT calculations have been instrumental in elucidating the reaction mechanisms involving 3A5AF.

In the context of the Diels-Alder reaction of 3A5AF with maleimide, DFT calculations at the M06L/6-311+G(d,p)/SMD(water)//M06L/6-31G(d) level of theory were used to determine the free activation energies (ΔG‡). rsc.org The calculations showed a difference in ΔG‡ of over 3 kcal mol⁻¹ when comparing 3A5AF with acetylfuran and HMF, further supporting the enhanced reactivity of 3A5AF. rsc.org

DFT has also been applied to study the Baeyer-Villiger oxidation of acetylfuran derivatives. oup.com Calculations using the CAM-B3LYP functional showed that the activation energy for the conversion of 2-acetylfuran (B1664036) to 2-acetoxyfuran by performic acid is 113 kJ mol⁻¹, while the formation of methyl furanoate has a much higher activation energy of 166 kJ mol⁻¹. oup.com Similarly, with a Sn-beta catalyst and H₂O₂, the activation energy for producing the acetoxy compound was 98 kJ mol⁻¹, which was 37 kJ mol⁻¹ lower than that for the methyl furanoate product. oup.com These significant differences in activation energies explain the observed product selectivity. oup.com

Furthermore, the activation energy for the addition of a hydroperoxyl radical (·OOH) to 3A5AF was calculated to be only 24 kJ mol⁻¹. oup.com This low activation energy highlights the high reactivity of the furan ring in 3A5AF towards radical addition. oup.com

| Reaction | Reactant(s) | Product(s) | Catalyst/Reagent | Activation Energy (Ea or ΔG‡) |

| Diels-Alder | 3A5AF + Maleimide | 7-oxanorbornene derivative | - | >3 kcal mol⁻¹ lower than AF/HMF |

| Baeyer-Villiger | 2-Acetylfuran | 2-Acetoxyfuran | Performic Acid | 113 kJ mol⁻¹ |

| Baeyer-Villiger | 2-Acetylfuran | Methyl Furanoate | Performic Acid | 166 kJ mol⁻¹ |

| Baeyer-Villiger | 2-Acetylfuran | Acetoxy compound | Sn-beta / H₂O₂ | 98 kJ mol⁻¹ |

| Baeyer-Villiger | 2-Acetylfuran | Methyl Furanoate | Sn-beta / H₂O₂ | 135 kJ mol⁻¹ (98 + 37) |

| Radical Addition | 3A5AF | Radical Adduct | ·OOH | 24 kJ mol⁻¹ |

This table summarizes the calculated activation energies for various reactions involving acetylated furans, demonstrating the utility of DFT in predicting reaction feasibility and selectivity.

Bond Dissociation Energy (BDE) Calculations

Bond dissociation energy (BDE) is the energy required to homolytically cleave a chemical bond. BDE calculations are crucial for understanding reaction pathways that involve radical intermediates.

To understand the selectivity in autoxidation reactions, the homolytic BDEs of C-H bonds in 3A5AF were estimated using DFT. oup.com The calculations revealed that the C-H bonds at the alpha position of the acetyl group (C-Hₐ) have the lowest BDE of 392 kJ mol⁻¹. oup.com This is lower than the BDE of the C-H bond in the acetamido group (C-Hₑ) at 401 kJ mol⁻¹. oup.com The aromatic C-H bonds on the furan ring exhibited even higher BDEs. oup.com This suggests that under radical conditions, the C-H bond of the acetyl group is the most likely to be cleaved. oup.com

| Bond Type in 3A5AF | Bond Dissociation Energy (kJ mol⁻¹) |

| C-Hₐ (acetyl group) | 392 |

| C-Hₑ (acetamido group) | 401 |

This table presents the calculated bond dissociation energies for specific C-H bonds in 3A5AF, indicating the most probable site for radical initiation.

Catalytic Reaction Pathway Simulations

DFT calculations are also employed to simulate and understand catalytic reaction pathways. In the study of the Baeyer-Villiger oxidation of acetylated furanics, DFT was used to model the reaction with a Sn-beta catalyst. oup.com The calculations showed that the catalyst favors the insertion of oxygen between the furan ring and the alpha-carbon of the acetyl group. oup.com The simulated pathway with the Sn-beta catalyst and H₂O₂ yielded an activation energy of 98 kJ mol⁻¹ for the formation of the acetoxy compound, which was significantly lower than the pathway leading to the methyl ester. oup.com This computational simulation provided a clear rationale for the experimentally observed product distribution. oup.com

Molecular Interactions and Stabilization Energy Calculations

Understanding non-covalent interactions, such as hydrogen bonding and dimerization, is essential for predicting the structure and properties of molecular assemblies. Computational methods can quantify the strength of these interactions.

In the context of radical reactions of 3A5AF, DFT calculations have shown that the acetamido group plays a crucial role in stabilizing the radical adduct formed by the addition of a hydroperoxyl radical to the furan ring. oup.com This stabilization occurs through the overlap of the π orbitals of the carbon radical and the nitrogen atom of the acetamido group. oup.com The adduct was found to be stable, with a low addition energy of -39 kJ mol⁻¹. oup.com This stabilization effect, attributed to the electron-donating nature of the nitrogen lone pair, explains the high reactivity of the furan ring in 3A5AF towards radical attack. oup.com

Solvent Effects in Quantum Chemical Predictions

The solvent environment can significantly influence reaction rates and equilibria. Quantum chemical calculations can incorporate solvent effects to provide more accurate predictions.

In the DFT study of the Baeyer-Villiger oxidation of acetylfuran, the solvent effect of 1,4-dioxane (B91453) was considered using the integral equation formalism polarized continuum model (IEF-PCM). oup.com This approach models the solvent as a continuous dielectric medium, allowing for a more realistic representation of the reaction environment. Similarly, in the investigation of the Diels-Alder reaction of 3A5AF, the solvent effect of water was included in the DFT calculations using the SMD (Solvation Model based on Density) model. rsc.org The inclusion of solvent effects is crucial for obtaining results that are comparable to experimental observations, as it can significantly alter the calculated energies of reactants, products, and transition states.

Applications in Advanced Synthetic Chemistry and Materials Science

Role as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

3-Acetamido-5-acetylfuran (B13792600) (3A5AF) is increasingly recognized as a versatile, renewable platform chemical for organic synthesis. rsc.orgoup.com Its structure, featuring a furan (B31954) ring substituted with both an acetamido and an acetyl group, provides multiple reactive sites for chemical transformations. Derived from the dehydration of N-acetyl-D-glucosamine (NAG), the monomer of chitin (B13524), 3A5AF serves as a bio-based bridge to a range of aromatic nitrogen-containing compounds. oup.commun.ca

The dual functionality of 3A5AF allows for a variety of chemical modifications. For instance, studies have demonstrated the reduction of its acetyl group using sodium borohydride (B1222165) (NaBH₄) or through catalytic transfer hydrogenation. mun.ca Furthermore, the amide linkage can be hydrolyzed under basic conditions, yielding an amino-substituted furan, opening pathways to different classes of compounds. mun.ca The reactivity of its two carbonyl carbons towards nucleophiles, such as Grignard reagents, has also been explored, further underscoring its potential as a flexible building block in synthetic chemistry. mun.ca Its role as a precursor to pharmaceuticals and other fine chemicals is an area of active investigation, positioning it as a key intermediate in the transition away from petrochemical feedstocks. researchgate.net

Development of Novel Monomers for Polymer Synthesis (e.g., Nitrogen-containing Polymers from 3-Acetamido-5-carboxyfuran)

A particularly promising application of 3A5AF is in the field of materials science, specifically as a precursor to novel monomers for polymer synthesis. The oxidation of 3A5AF can yield 3-acetamido-5-carboxyfuran (3A5CF), an aromatic amino acid analogue that is a highly attractive monomer for producing nitrogen-containing polymers, such as furan-based polyamides. oup.comresearchgate.net These polymers are of interest because the furan structure is expected to impart desirable properties, including higher glass transition temperatures and improved gas barrier characteristics compared to conventional polyesters like polyethylene (B3416737) furanoate. oup.com

However, the conversion of 3A5AF to 3A5CF has proven to be challenging. oup.comresearchgate.net Standard oxidation conditions that are effective for converting corresponding benzene (B151609) derivatives or simple acetylfurans into carboxylic acids are not successful with 3A5AF. oup.comresearchgate.net Density functional theory calculations suggest that the acetamido group and the low aromaticity of the furan ring make it susceptible to radical addition reactions on the ring itself, rather than promoting the desired oxidation of the acetyl group. researchgate.net To date, the only reported method for synthesizing a 3A5CF derivative (an ester) required stoichiometric amounts of iodine (I₂), copper(II) oxide (CuO), and pyridine (B92270), highlighting the need for more efficient and scalable catalytic methods. oup.com

Table 1: Oxidation of 3-acetamido-5-acetylfuran (3A5AF)

| Reactant | Target Product | Significance | Challenges | Reported Method |

|---|---|---|---|---|

| 3-acetamido-5-acetylfuran (3A5AF) | 3-acetamido-5-carboxyfuran (3A5CF) | Aromatic amino acid monomer for nitrogen-containing polymers (polyamides). oup.com | Resistant to standard oxidation; furan ring is prone to side reactions. oup.comresearchgate.net | Reaction with CuO, I₂, and pyridine to produce a 3A5CF ester. oup.com |

Pathways to Complex Molecular Architectures

The unique chemical structure of 3A5AF provides multiple avenues for constructing more complex molecular architectures. As a bifunctional molecule, it can undergo selective transformations at the acetyl group, the acetamido group, or the furan ring itself, making it a valuable starting point for multi-step syntheses.

Researchers have investigated several transformations to leverage its synthetic potential:

Hydrolysis: The acetamido group can be hydrolyzed under sodium hydroxide (B78521) (NaOH) catalysis to produce an amino-substituted furan. mun.ca This primary amine can then serve as a handle for further functionalization, such as diazotization or acylation, to build more elaborate structures.

Reduction: The acetyl group's ketone can be reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄) or via iridium-catalyzed transfer hydrogenation. mun.ca This introduces a hydroxyl group, which can be used for subsequent reactions like etherification or esterification.

Oxidation: As discussed previously, oxidation of the acetyl group leads to a carboxylic acid function (3A5CF). oup.com This creates a difunctional monomer with both an amide and a carboxylic acid, suitable for step-growth polymerization to form polyamides and other complex polymer structures. oup.com

These transformations demonstrate that 3A5AF is not just a platform chemical but a chiron—a readily available, enantiomerically pure (as derived from biomass) starting material that can be elaborated into a wide array of more complex, high-value molecules.

Utilization in Sustainable Chemical Processes and Biorefineries

The production and use of 3-acetamido-5-acetylfuran are intrinsically linked to the principles of green chemistry and the concept of the biorefinery. rsc.org Its synthesis from chitin, a massive and renewable waste stream from the fishing industry, represents a prime example of waste valorization. oup.comrsc.org This process helps to create not only a carbon cycle but also a nitrogen cycle, utilizing nitrogen that has been naturally fixed rather than relying on the energy-intensive Haber-Bosch process. oup.com

The conversion of N-acetyl-D-glucosamine (NAG), the monomer of chitin, into 3A5AF has been the subject of extensive research to develop efficient and sustainable methods:

Catalytic Systems: Various catalysts have been explored, including Lewis acids like boric acid (B(OH)₃) and metal chlorides (e.g., AlCl₃·6H₂O), which have been shown to significantly improve reaction yields. researchgate.netrsc.org

Solvents: Ionic liquids have been used as effective, and potentially recyclable, reaction media for the dehydration of NAG. rsc.orgscispace.com Other solvents like N,N-dimethylacetamide (DMA) and N-methyl-2-pyrrolidone (NMP) have also shown high efficacy, with optimized conditions leading to yields of around 60%. researchgate.net

Table 2: Selected Catalytic Systems for the Synthesis of 3-acetamido-5-acetylfuran (3A5AF) from N-acetyl-D-glucosamine (NAG)

| Catalyst/Additive | Solvent | Key Finding | Reference |

|---|---|---|---|

| Boric acid (B(OH)₃) | Ionic Liquid | Significantly improves yield, achieving 60% with microwave heating. | rsc.org |

| Lithium chloride (LiCl) | N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) | Achieved yields of approximately 60%; the system is recyclable. | researchgate.net |

| AlCl₃·6H₂O | N,N-dimethylformamide (DMF) | A 30% yield was obtained at a relatively low temperature of 120°C. | researchgate.net |

| B₂O₃ and MgCl₂·6H₂O | Not specified | Achieved a yield of 41.57% at 180°C. | researchgate.net |

The focus on renewable feedstocks, recyclable catalysts, and efficient, integrated processes firmly places 3A5AF at the center of modern biorefinery strategies, aiming to produce valuable chemicals sustainably. rsc.org

Structure Reactivity and Structure Selectivity Relationships in Acetylated Furan Carboxamides

Influence of Substituent Electronic and Steric Effects on Chemical Transformations

The acetyl group at the 5-position and the carboxamide group at the 3-position both exert a deactivating effect on the furan (B31954) ring towards electrophilic substitution. This is due to their electron-withdrawing inductive and resonance effects. Conversely, the introduction of electron-donating substituents on the furan ring would be expected to increase the ring's reactivity. For instance, in related furan carboxamides, the presence of methyl groups, which are electron-donating, can influence the rate of reactions. acs.org

Steric effects also play a crucial role in the chemical transformations of 5-Acetylfuran-3-carboxamide. The substituents at positions 3 and 5 can sterically hinder the approach of reagents to adjacent positions on the furan ring. This steric hindrance can affect the rate and outcome of reactions. For example, in the acylation of purines, a related heterocyclic system, the steric bulk of substituents has been shown to govern the regioselectivity of the reaction. google.com A similar principle can be applied to substituted furan carboxamides, where bulky substituents can direct reactions to less hindered sites.

The nature of the substituent on the carboxamide nitrogen can also impart electronic and steric effects. For example, an acetamido group, as seen in the closely related 3-acetamido-5-acetylfuran (B13792600), has been shown to significantly influence the molecule's reactivity, particularly in oxidation reactions where it can stabilize radical adducts. oup.com

The following table summarizes the expected influence of different classes of substituents on the reactivity of the furan ring in acetylated furan carboxamides.

| Substituent Type at C-2 or C-4 | Electronic Effect | Expected Impact on Reactivity Towards Electrophiles | Steric Hindrance |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases electron density of the furan ring | Activating | Can influence regioselectivity |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases electron density of the furan ring | Deactivating | Can influence regioselectivity |

| Halogens (e.g., -Cl, -Br) | Inductively withdrawing, resonance donating | Deactivating (net effect) | Can influence regioselectivity |

Regioselectivity and Chemoselectivity in Synthetic Reactions

The presence of multiple functional groups and reactive sites in 5-Acetylfuran-3-carboxamide leads to considerations of regioselectivity and chemoselectivity in its synthetic transformations.

Regioselectivity refers to the preference for reaction at one position over another. In electrophilic aromatic substitution reactions, the furan ring is generally most reactive at the C2 and C5 positions due to the stabilization of the intermediate carbocation. youtube.com In 5-Acetylfuran-3-carboxamide, the C2 and C4 positions are available for substitution. The directing effects of the existing acetyl and carboxamide groups, both of which are meta-directing in benzene (B151609) chemistry, would influence the position of further substitution on the furan ring. However, the inherent reactivity of the furan ring at the α-positions (C2 and C5) often dominates. Therefore, electrophilic attack is most likely to occur at the C2 position, which is adjacent to the carboxamide group and electronically influenced by both substituents.

Chemoselectivity is the preferential reaction of one functional group over others. 5-Acetylfuran-3-carboxamide possesses several reactive sites: the furan ring, the acetyl group, and the carboxamide. The high reactivity of the furan ring can lead to side reactions, for example, during oxidation attempts aimed at the acetyl group. oup.com A notable strategy to control chemoselectivity involves using the furan ring as a masked carboxylic acid. youtube.com The furan ring can be carried through a synthetic sequence and then oxidized in a later step to reveal a carboxylic acid. This approach allows for reactions to be performed on other parts of the molecule without interference from a highly reactive carboxylic acid group.

The selective transformation of one functional group in the presence of others is a key challenge and opportunity in the chemistry of polyfunctional furans. For instance, the acetyl group could potentially undergo reactions like reduction or conversion to an oxime, while the carboxamide could be hydrolyzed or reduced, and the furan ring could participate in cycloaddition reactions. The choice of reagents and reaction conditions is critical to achieving the desired chemoselective transformation.

Computational Insights into Reactivity and Selectivity Control

Density Functional Theory (DFT) calculations have emerged as a powerful tool for understanding the reactivity and selectivity of furan derivatives. oup.com Such computational studies can provide valuable insights into the electronic structure, reaction mechanisms, and transition state energies, which are often difficult to determine experimentally.

For 3-acetamido-5-acetylfuran, a compound structurally similar to 5-Acetylfuran-3-carboxamide, DFT calculations have been employed to elucidate its characteristic reactivity under oxidation conditions. oup.com These studies revealed that radical addition to the furan ring is energetically more favorable than the oxidation of the acetyl group. The acetamido group was found to stabilize the resulting radical adduct through orbital interactions, explaining the observed side reactions and the difficulty in converting the acetyl group to a carboxylic acid. oup.com

Computational models can also predict the most likely sites for electrophilic or nucleophilic attack by analyzing the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). For 5-Acetylfuran-3-carboxamide, DFT calculations would likely confirm the higher nucleophilicity of the C2 position of the furan ring, making it the preferred site for electrophilic attack.

Furthermore, computational methods can be used to assess the impact of different substituents on the reactivity and selectivity. By modeling derivatives of 5-Acetylfuran-3-carboxamide with various electron-donating and electron-withdrawing groups, it is possible to predict how these modifications would alter the activation energies for different reaction pathways. This predictive capability is invaluable for the rational design of new synthetic routes and functional molecules.

The table below illustrates the type of data that can be obtained from computational studies to understand reactivity.

| Computational Parameter | Significance for Reactivity and Selectivity |

| Frontier Molecular Orbital (HOMO/LUMO) Energies and Distribution | Indicates sites for electrophilic (LUMO) and nucleophilic (HOMO) attack. |

| Calculated Atomic Charges | Predicts the most electron-rich and electron-poor centers in the molecule. |

| Transition State Geometries and Energies | Determines the activation barriers for different reaction pathways, explaining selectivity. |

| Reaction Energy Profiles | Maps the energetic landscape of a reaction, identifying intermediates and the rate-determining step. |

Design Principles for Tailored Chemical Properties and Transformations

The understanding of structure-reactivity and structure-selectivity relationships in acetylated furan carboxamides allows for the formulation of design principles to create molecules with specific chemical properties and to control their transformations.

Directing Regioselectivity: The position of substitution on the furan ring can be controlled through the strategic placement of directing groups. While the inherent preference is for the α-positions, the careful choice of substituents and reaction conditions can favor substitution at other positions. For instance, the use of bulky substituents can block certain sites, thereby directing incoming reagents to less sterically hindered positions.

Controlling Chemoselectivity: The selective transformation of a specific functional group can be achieved through several strategies. One approach is the use of protecting groups to temporarily mask reactive sites. Another powerful strategy is the use of the furan ring itself as a latent functional group, as in the case of its use as a masked carboxylic acid. youtube.com This allows for transformations elsewhere in the molecule, with the furan ring being unmasked in a final step.

Designing for Specific Reactions: The design of the molecule can be tailored to favor a particular type of reaction. For example, by modifying the substituents on the furan ring and the carboxamide nitrogen, the molecule can be optimized for participation in cycloaddition reactions, metal-catalyzed cross-coupling reactions, or specific nucleophilic or electrophilic substitutions. The design of novel furan-based carboxamides as potential fungicides, for instance, relies on tailoring the structure to inhibit specific enzymes like succinate (B1194679) dehydrogenase. nih.gov

By applying these principles, chemists can rationally design and synthesize novel acetylated furan carboxamides with desired reactivity and selectivity, enabling the development of new materials, pharmaceuticals, and agrochemicals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Acetylfuran-3-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves acetylation of furan-3-carboxamide precursors using acetylating agents (e.g., acetic anhydride) under controlled temperatures (60–80°C). Yield optimization requires monitoring solvent polarity (e.g., DMF vs. THF) and catalyst selection (e.g., H₂SO₄ vs. Lewis acids). Reflux conditions and inert atmospheres (N₂/Ar) are critical to prevent side reactions like oxidation .

- Data Consideration : Compare yields via HPLC purity analysis and characterize intermediates via FTIR to confirm acetyl group incorporation .

Q. How is 5-Acetylfuran-3-carboxamide characterized spectroscopically, and what are the key spectral markers?

- Methodological Answer :

- NMR : Look for acetyl proton signals at δ 2.3–2.5 ppm (¹H) and carbonyl carbons at ~170–175 ppm (¹³C). Furan ring protons appear as distinct doublets in δ 6.5–7.5 ppm .

- IR : Strong absorption bands at ~1650–1680 cm⁻¹ (amide C=O) and ~1730 cm⁻¹ (acetyl C=O) .

Q. What in vitro biological assays are commonly used to evaluate 5-Acetylfuran-3-carboxamide’s activity?

- Methodological Answer : Standard assays include:

- Enzyme inhibition : Dose-response curves (IC₅₀) using fluorogenic substrates in target enzymes (e.g., kinases, proteases).

- Cytotoxicity : MTT/XTT assays in cell lines, with controls for solvent interference (e.g., DMSO ≤0.1%) .

Advanced Research Questions

Q. How can conflicting spectroscopic data for 5-Acetylfuran-3-carboxamide derivatives be resolved?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by analyzing signal splitting at low temperatures (−40°C to 25°C).

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict dominant tautomers and compare with experimental data .

- Case Study : A 2021 study resolved discrepancies in carbonyl signals by correlating solvent polarity (DMSO vs. CDCl₃) with chemical shift variations .

Q. What experimental designs address low bioavailability of 5-Acetylfuran-3-carboxamide in pharmacokinetic studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability.

- Microsomal Stability Assays : Use liver microsomes (human/rat) to assess metabolic degradation and identify vulnerable sites .

Q. How can computational methods guide the optimization of 5-Acetylfuran-3-carboxamide’s binding affinity?

- Methodological Answer :

- Molecular Docking : Screen against target crystal structures (PDB) using AutoDock Vina or Schrödinger Glide. Prioritize compounds with ΔG < −7 kcal/mol.

- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) and identify critical residue interactions .

Q. What statistical approaches are recommended for analyzing dose-response contradictions in 5-Acetylfuran-3-carboxamide studies?

- Methodological Answer :

- Bootstrap Resampling : Apply non-parametric methods to estimate confidence intervals for EC₅₀ values.

- ANCOVA : Adjust for covariates (e.g., cell passage number, assay plate variability) to isolate compound effects .

Methodological Best Practices

- Reproducibility : Document reaction conditions (solvent lot numbers, humidity), instrument calibration dates, and raw data archiving protocols .

- Conflict Resolution : Use orthogonal techniques (e.g., XRD for crystal structure validation if NMR is ambiguous) .

- Ethical Compliance : Adhere to institutional guidelines for compound disposal and toxicity reporting, as outlined in safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.